叔丁基(3-((2-氯-5-氟嘧啶-4-基)氨基)苯基)氨基甲酸酯

描述

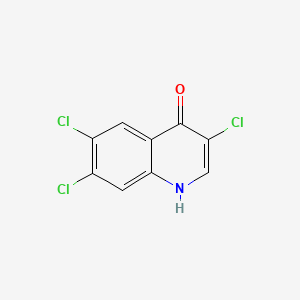

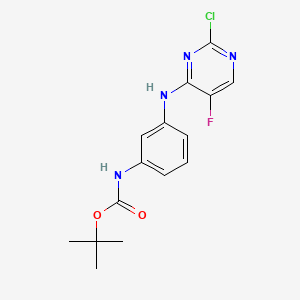

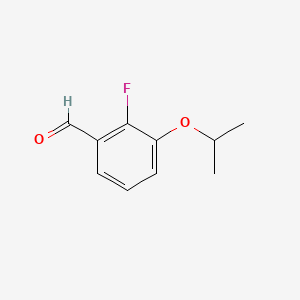

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a compound with the molecular formula C15H16ClFN4O2 . It is also known by other names such as 2-Methyl-2-propanyl {3- [ (2-chloro-5-fluoro-4-pyrimidinyl)amino]phenyl}carbamate .

Synthesis Analysis

The synthesis of Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate involves a multi-step reaction, including the synthesis and purification steps of multiple intermediate compounds . The specific system varies by manufacturer and patent restrictions .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a solid compound with low solubility . It has structural stability and strong chemical stability .科学研究应用

叔丁基苯基(苯磺酰基)甲基氨基甲酸酯已使用不对称曼尼希反应合成,突出了其在合成手性氨基羰基化合物中的潜力 (Yang、Pan 和 List,2009)。

叔丁基 5-氨基-4 ((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基)氨基甲酸酯是合成生物活性化合物(包括奥美替尼 (AZD9291))的重要中间体,证明了其在药物化学中的重要性 (Zhao、Guo、Lan 和 Xu,2017)。

叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯和叔丁基(5-碘戊-2,4-二炔-1-基)氨基甲酸酯因其同晶晶体结构而受到研究,表明它们在晶体学和分子结构分析中的相关性 (Baillargeon 等,2017)。

据报道,叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯对邻羟基芳基氨基酮进行光氧化还原催化胺化,为组装一系列 3-氨基色酮建立了一条新的级联途径。这强调了其在光氧化还原催化和有机合成中的应用 (Wang 等,2022)。

化合物叔丁基 {1(S)-[(3R,4S,5S)-5-苄基-4-羟基-2-氧代-3-吡咯烷基]-2-苯乙基} -氨基甲酸酯,一种全顺式三取代吡咯烷-2-酮,已合成并对其分子结构进行了分析,为有机化学和分子设计领域做出了贡献 (Weber、Ettmayer、Hübner 和 Gstach,1995)。

作用机制

While the specific mechanism of action for this compound is not provided in the available resources, it is mentioned that it is an important compound for drug synthesis . It is an inhaled drug candidate for the treatment of non-small cell lung cancer . It inhibits tumor growth and metastasis by acting on specific receptors on cancer cells .

安全和危害

Since Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a compound used in drug development, its safety and toxicity information has not been widely reported . When handling this compound, relevant laboratory and chemical safety regulations and precautions must be observed, such as wearing necessary protective equipment (gloves, glasses, etc.), avoiding inhalation, ingestion or contact with skin . In case of accidental exposure or discomfort, medical assistance should be sought immediately .

属性

IUPAC Name |

tert-butyl N-[3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN4O2/c1-15(2,3)23-14(22)20-10-6-4-5-9(7-10)19-12-11(17)8-18-13(16)21-12/h4-8H,1-3H3,(H,20,22)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWLSHDHFYDICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

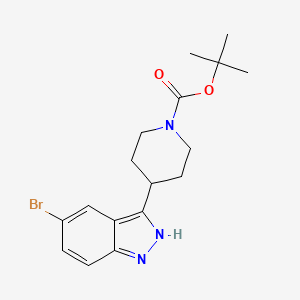

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)

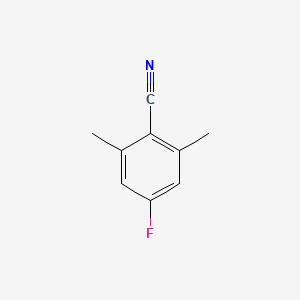

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)